molecular formula C8H15F3N2O4S B2596266 (2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;2,2,2-trifluoroacetic acid CAS No. 2248288-71-1

(2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;2,2,2-trifluoroacetic acid

Cat. No.: B2596266
CAS No.: 2248288-71-1
M. Wt: 292.27
InChI Key: RSOBVVWDBBXTPX-UHFFFAOYSA-N
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Description

“(2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;2,2,2-trifluoroacetic acid” is a compound with the molecular formula C8H15F3N2O4S and a molecular weight of 292.27. It is a derivative of thiazolidine, a heterocyclic five-membered moiety present in diverse natural and bioactive compounds .


Synthesis Analysis

Thiazolidine derivatives, including this compound, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine motif, which is a five-membered heterocyclic moiety with sulfur at the first position and nitrogen at the third position .

Scientific Research Applications

Thiazolidine Derivatives Synthesis and Applications

  • Synthesis and In Solution Behavior : Thiazolidine derivatives, such as Thiazolidine-2,4-dicarboxylic acid, have been studied for their synthesis and in solution behavior, revealing insights into stereoselective esterification and regioselective condensation processes. These findings contribute to the understanding of thiazolidine derivatives' chemical properties and potential applications in synthesis and drug development (Refouvelet et al., 1994).

  • Microwave Irradiation in Synthesis : The use of microwave irradiation versus conventional conditions has been explored in the synthesis of thiazolidin derivatives, offering a more efficient pathway for creating complex structures which could have implications in material science and medicinal chemistry (Al-Zaydi, 2010).

  • Complexing Properties for Membrane Processes : Research into alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates has shown potential use in membrane processes, specifically as sodium cation carriers, highlighting the application of thiazolidine derivatives in industrial separation processes (Kosterina et al., 2004).

  • Antimicrobial Activity of Thiazolidine-2,4-diones : Novel thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, demonstrating potential applications in the development of new antibacterial and antifungal agents (Abd Alhameed et al., 2019).

Mechanism of Action

Properties

IUPAC Name

(2,3-dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.C2HF3O2/c1-6(5-7)3-4-11(9,10)8(6)2;3-2(4,5)1(6)7/h3-5,7H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOBVVWDBBXTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)N1C)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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